molecular formula C20H21Cl2NOS B14103969 N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B14103969
M. Wt: 394.4 g/mol
InChI Key: QCZNDNJKGBTUIR-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly significant in the production of sertraline hydrochloride, a widely used antidepressant. Its unique structure, featuring a dichlorophenyl group and a naphthalenylidene moiety, contributes to its reactivity and utility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine in ethanol. This reaction does not require classical dehydrating agents like titanium tetrachloride (TiCl4) or molecular sieves, which are known to produce hazardous byproducts . The low solubility of the resulting imine in ethanol helps drive the reaction to completion.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce waste. The condensation reaction is followed by a highly selective catalytic reduction using palladium on calcium carbonate (Pd/CaCO3) in ethanol. This method eliminates the need for hazardous materials and reduces the number of intermediate isolations, improving overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide involves its role as an intermediate in the synthesis of sertraline hydrochloride. Sertraline hydrochloride functions as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain by inhibiting its reuptake into presynaptic cells. This action helps alleviate symptoms of depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide is unique due to its specific structure, which allows for selective reactions and high yields in the synthesis of sertraline hydrochloride. Its ability to undergo various chemical reactions under mild conditions makes it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C20H21Cl2NOS

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C20H21Cl2NOS/c1-20(2,3)25(24)23-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(21)18(22)12-13/h4-8,10,12,14H,9,11H2,1-3H3

InChI Key

QCZNDNJKGBTUIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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